An In-Depth Technical Guide to 1-Bromo-2-(methylsulfinyl)benzene
An In-Depth Technical Guide to 1-Bromo-2-(methylsulfinyl)benzene
Abstract
1-Bromo-2-(methylsulfinyl)benzene is a versatile bifunctional aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its unique electronic and steric properties, arising from the ortho-positioning of a bromine atom and a methylsulfinyl group, enable a wide range of selective chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactivity patterns—including its role as a precursor for benzyne and in directed metalation reactions—and its applications in the synthesis of complex molecules relevant to pharmaceutical and materials science research. Safety protocols and detailed characterization data are also presented to provide a holistic resource for researchers and drug development professionals.
Introduction and Significance
1-Bromo-2-(methylsulfinyl)benzene, a substituted aromatic sulfoxide, holds significant value as a chemical building block.[1] The molecule features a bromine atom, which acts as a versatile handle for cross-coupling reactions and a leaving group in nucleophilic aromatic substitution or elimination reactions. Adjacent to it, the methylsulfinyl group is a powerful directing group and a chiral auxiliary.[2][3] This ortho-arrangement allows for sophisticated synthetic strategies that would be challenging with other substitution patterns.
The sulfoxide moiety is strongly electron-withdrawing and can coordinate to metals, making it an excellent directing group for ortho-lithiation (Directed ortho Metalation, DoM).[4] This allows for the selective functionalization of the C6 position of the benzene ring.[1] Furthermore, the combination of the sulfoxide and the adjacent bromine atom facilitates the generation of a highly reactive benzyne intermediate upon treatment with a strong base. These distinct reactivity modes make 1-bromo-2-(methylsulfinyl)benzene a powerful precursor for constructing complex, polysubstituted aromatic systems, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1-Bromo-2-(methylsulfinyl)benzene are summarized below. Proper storage in a dry, sealed container at room temperature is recommended to ensure its stability.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 7321-58-6 | [1] |
| Molecular Formula | C₇H₇BrOS | [1] |
| Molecular Weight | 219.10 g/mol | [1] |
| Appearance | White to off-white solid | [5] (by analogy) |
| Storage | Sealed in dry, room temperature | [1][6] |
Table 2: Spectroscopic Data (Predicted & Representative)
While a specific, published spectrum for this exact isomer was not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | ~2.7-3.0 ppm (s, 3H): Methyl protons (S-CH₃). ~7.2-8.0 ppm (m, 4H): Aromatic protons, exhibiting complex splitting patterns due to their distinct chemical environments and coupling. The proton ortho to both the sulfoxide and bromine (at C6) would likely be the most deshielded. |
| ¹³C NMR | ~40-45 ppm: Methyl carbon (S-CH₃). ~120-145 ppm: Six distinct aromatic carbon signals. The carbon bearing the sulfoxide group (C2) and the carbon bearing the bromine (C1) would be significantly shifted. |
| IR (KBr, cm⁻¹) | ~1030-1050 cm⁻¹: Strong S=O stretching band. ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~1400-1600 cm⁻¹: Aromatic C=C stretching. ~600-800 cm⁻¹: C-Br stretching. |
| Mass Spec. (EI) | M⁺ at m/z 218/220: Isotopic pattern characteristic of one bromine atom. |
Synthesis and Purification
The most direct and common route for the synthesis of 1-bromo-2-(methylsulfinyl)benzene is the controlled oxidation of its sulfide precursor, 2-bromophenyl methyl sulfide (2-bromothioanisole).[1]
Causality in Synthesis: The Oxidation Challenge
The core challenge in this synthesis is achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. The choice of oxidant and strict control over reaction conditions (temperature, stoichiometry) are paramount.
-
Why use specific oxidants? Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective because they can be precisely measured.[7][8] Hydrogen peroxide in acetic acid is another common method, but it can be more aggressive if not properly cooled.[9]
-
Why is temperature control critical? Sulfide oxidation is an exothermic process. Allowing the temperature to rise significantly increases the rate of the second oxidation step (sulfoxide to sulfone), leading to impurities that can be difficult to separate. Maintaining the reaction at or below room temperature (often 0 °C) is crucial for selectivity.[10]
Detailed Experimental Protocol: Oxidation of 2-Bromothioanisole
This protocol is adapted from established procedures for the oxidation of aryl sulfides.[9][10]
Step 1: Reaction Setup
-
Dissolve 2-bromothioanisole (1.0 eq.) in a suitable solvent like chloroform, dichloromethane, or acetic acid in a round-bottomed flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Oxidation
-
Slowly add a solution of the oxidant (e.g., 1.0-1.1 equivalents of m-CPBA or 1.0 equivalent of 30% H₂O₂ in acetic acid) dropwise to the cooled sulfide solution over 20-30 minutes.
-
Rationale: Adding the oxidant slowly prevents a sudden temperature spike, ensuring selectivity for the sulfoxide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 2-4 hours).
Step 3: Work-up and Isolation
-
Once the reaction is complete, quench any remaining oxidant. For m-CPBA, this can be done by washing with a saturated sodium bisulfite solution. For H₂O₂, quenching with a mild reducing agent or careful neutralization is effective.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Step 4: Purification
-
The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[10]
-
Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-bromo-2-(methylsulfinyl)benzene is dominated by the interplay between the two ortho substituents, opening pathways for selective functionalization.
Directed ortho-Metalation (DoM)
The sulfoxide group is a powerful Directed Metalation Group (DMG).[3][4] When treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it directs deprotonation exclusively to the adjacent ortho position (C6).[1]
-
Mechanism Insight: The lithium cation coordinates to the Lewis basic sulfoxide oxygen, positioning the base to abstract the sterically accessible C6 proton. This generates a stabilized aryllithium intermediate that can be trapped by a wide variety of electrophiles (E+), such as aldehydes, ketones, alkyl halides, or silyl chlorides. This provides a highly regioselective method for introducing a third substituent onto the ring.[11][12]
Diagram: Directed ortho-Metalation Workflow
The following diagram illustrates the DoM process for introducing an electrophile at the C6 position.
Caption: Directed ortho-metalation (DoM) of 1-bromo-2-(methylsulfinyl)benzene.
Benzyne Formation
Treatment of 1-bromo-2-(methylsulfinyl)benzene with a very strong base that is also nucleophilic, such as tert-butyllithium or sodium amide, can lead to the formation of a benzyne intermediate.
-
Mechanism Insight: In this case, the base can abstract the proton at the C3 position, which is ortho to the bromine atom. The resulting carbanion rapidly eliminates the bromide ion, generating the highly strained and reactive 2,3-benzyne (aryne) intermediate. This intermediate can then be trapped by various nucleophiles or dienes (in a [4+2] cycloaddition), providing a powerful method for synthesizing complex fused-ring systems.
Cross-Coupling Reactions
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds at the C1 position, enabling the introduction of aryl, alkyl, amino, or alkoxy groups. The sulfoxide group is generally stable under these conditions, making this a viable strategy for further molecular elaboration.
Safety and Handling
1-Bromo-2-(methylsulfinyl)benzene is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-(methylsulfinyl)benzene is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity imparted by its bromo and methylsulfinyl substituents. Its ability to undergo selective directed ortho-metalation, participate in cross-coupling reactions, and serve as a benzyne precursor makes it a powerful tool for the construction of highly functionalized aromatic compounds. A thorough understanding of its properties, synthesis, and reactivity patterns, as detailed in this guide, is essential for its effective application in pharmaceutical discovery and advanced materials research.
References
-
Title: ortho-Metalation of enantiopure aromatic sulfoxides and stereocontrolled addition to imines Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Directed ortho metalation Source: Wikipedia URL: [Link]
-
Title: ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]
-
Title: Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Source: Semantic Scholar URL: [Link]
-
Title: Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Supporting Information (General spectral data for related compounds) Source: ACS Publications URL: [Link]
-
Title: A procedure for dissolving a product in hot EtOH for purification Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene Source: PrepChem.com URL: [Link]
-
Title: Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone Source: ResearchGate URL: [Link]
-
Title: Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane Source: Doc Brown's Chemistry URL: [Link]
-
Title: Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of bromobenzene Source: The Royal Society of Chemistry URL: [Link]
-
Title: 1H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? Source: Reddit URL: [Link]
-
Title: Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Source: ACS Publications, Chemical Reviews URL: [Link]
-
Title: C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Selective Synthesis of Ortho-Substituted 2-Aryl-3-Phenyl-1,3-Thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone® Source: ResearchGate URL: [Link]
-
Title: C–H coupling reactions directed by sulfoxides: teaching an old functional group new tricks Source: The University of Manchester Research Explorer URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. | Semantic Scholar [semanticscholar.org]
- 3. Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. 7321-58-6|1-Bromo-2-(methylsulfinyl)benzene|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ortho-Metalation of enantiopure aromatic sulfoxides and stereocontrolled addition to imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
